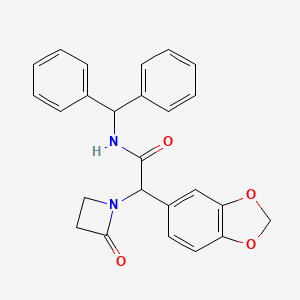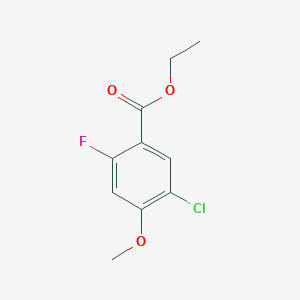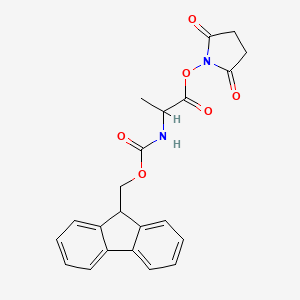
2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide is a complex organic compound that features a benzodioxole ring, a diphenylmethyl group, and an azetidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Diphenylmethyl Group: This step often involves Friedel-Crafts alkylation using diphenylmethanol and a suitable catalyst.
Synthesis of the Azetidinone Moiety: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine and a ketene.
Coupling Reactions: The final step involves coupling the benzodioxole and azetidinone intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the azetidinone moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
Due to its structural features, the compound might be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring could interact with aromatic residues in proteins, while the azetidinone moiety might form covalent bonds with nucleophilic sites.
相似化合物的比较
Similar Compounds
2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-acetamide: Lacks the azetidinone moiety.
2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)ethanamide: Has an ethanamide group instead of acetamide.
Uniqueness
The presence of both the benzodioxole ring and the azetidinone moiety in 2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide makes it unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
属性
分子式 |
C25H22N2O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
N-benzhydryl-2-(1,3-benzodioxol-5-yl)-2-(2-oxoazetidin-1-yl)acetamide |
InChI |
InChI=1S/C25H22N2O4/c28-22-13-14-27(22)24(19-11-12-20-21(15-19)31-16-30-20)25(29)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,23-24H,13-14,16H2,(H,26,29) |
InChI 键 |
VMQFVILKIVZDJK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1=O)C(C2=CC3=C(C=C2)OCO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)

![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498173.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)


![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)
![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)

![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
